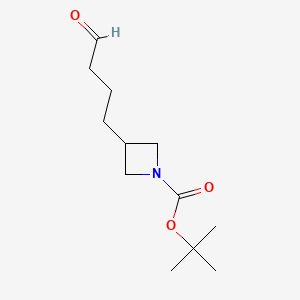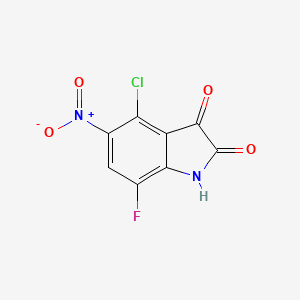![molecular formula C10H18FNO4S B15324250 Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)
Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a fluorosulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the fluorosulfonyl group.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions and improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the fluorosulfonyl group.
Substitution: Substituted products with new functional groups replacing the fluorosulfonyl group.
科学的研究の応用
Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Tert-butyl2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Tert-butyl2-[(methylsulfonyl)methyl]pyrrolidine-1-carboxylate
- Tert-butyl2-[(phenylsulfonyl)methyl]pyrrolidine-1-carboxylate
Comparison:
- Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives.
- The fluorosulfonyl group is more electronegative and can participate in different types of chemical reactions compared to chlorosulfonyl or methylsulfonyl groups.
- The compound’s unique structure allows for specific interactions in biological systems, making it a valuable tool in medicinal chemistry and drug development.
特性
分子式 |
C10H18FNO4S |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl 2-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(12)7-17(11,14)15/h8H,4-7H2,1-3H3 |
InChIキー |
KVZVWYOWRSKPCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)

![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
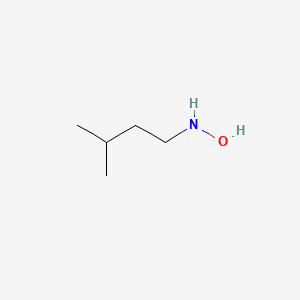
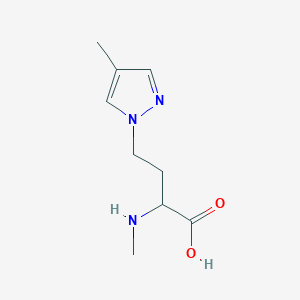
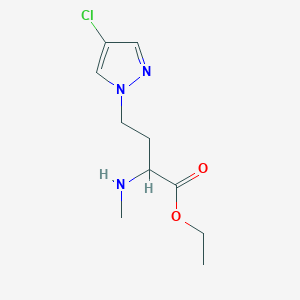
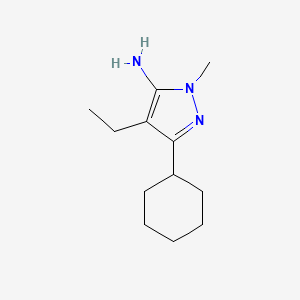
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
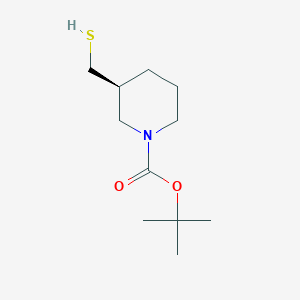
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)

